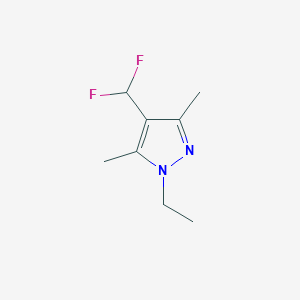
3-Chloro-5-isothiocyanatobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2S. It is a derivative of benzonitrile, featuring both chloro and isothiocyanato functional groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isothiocyanatobenzonitrile typically involves the reaction of 3-chloro-5-aminobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, chloroform, and acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine.
Major Products
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Benzonitriles: Formed by nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
3-Chloro-5-isothiocyanatobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-isothiocyanatobenzonitrile involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyanophenyl isothiocyanate
- 4-Chloro-2-isothiocyanatobenzonitrile
Uniqueness
3-Chloro-5-isothiocyanatobenzonitrile is unique due to the presence of both chloro and isothiocyanato groups on the benzonitrile ring. This dual functionality allows for diverse reactivity and applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C8H3ClN2S |
|---|---|
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
3-chloro-5-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H |
Clé InChI |
JCMMMTQDKNNHKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N=C=S)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)






![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)


![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)
